Scientific Field: Entomology, Public Health
Application Summary: Novaluron is used as an insect growth regulator (IGR) to control the breeding of dengue vectors in pineapple plantations in Sri Lanka.
Methods of Application: The effective minimum concentration of Novaluron formulation EC10 was tested.
Results: The 100% mortality of the Ae. aegypti larvae within 24 hours was observed at 20 ppm (0.05 ml of Novaluron 100 g/l in 250 ml of water) as the minimum dose.
Scientific Field: Acarology, Veterinary Medicine
Application Summary: Novaluron, in combination with Pyriproxyfen, is used as an insect growth regulator against various species of ixodid ticks.
Methods of Application: Laboratory assays were conducted on the brown dog tick and the lone star tick, reducing metabolic activity in larvae and nymphs.
Novaluron is a synthetic insecticide belonging to the class of benzoylureas, specifically categorized as an insect growth regulator. Its chemical structure is characterized by the presence of two benzene rings and a urea functional group, with the IUPAC name being (RS)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea. The compound has a relatively low water solubility of approximately 3 µg/L at 20 °C and exhibits a log partition coefficient (log Pow) of 4.3, indicating a preference for lipid environments over aqueous solutions . Novaluron primarily acts by inhibiting chitin synthesis in insects, which disrupts their growth and development during molting stages .
Novaluron acts as an insect growth regulator by inhibiting the synthesis of chitin, a key component of the insect exoskeleton [, ]. During molting, insects shed their old exoskeleton and build a new one. Novaluron disrupts this process by preventing the formation of chitin, leading to death during molting [, ]. This mechanism is specific to insects and has minimal impact on beneficial insects and other organisms [].
The U.S. Environmental Protection Agency (EPA) and the Canadian Pest Management Regulatory Agency (PMRA) consider novaluron to have a low risk to the environment and non-target organisms [, ]. However, proper handling procedures are still recommended to avoid inhalation, ingestion, or skin contact [].
The primary mode of action for Novaluron involves its interference with chitin synthesis in insects. Chitin is a crucial component of the exoskeleton and gut lining in arthropods. By inhibiting the enzyme chitin synthase, Novaluron prevents the proper formation of chitin during molting, leading to mortality in larvae . Additionally, Novaluron is prone to hydrolysis under basic conditions, which can affect its stability and efficacy in various environments .
Novaluron exhibits significant biological activity against various insect pests, particularly those belonging to the order Lepidoptera. The compound is effective against larvae of several species such as whiteflies, thrips, and leafminers. Its insecticidal properties are primarily due to its ability to disrupt normal growth processes, leading to death over several days following exposure . Moreover, studies have shown that Novaluron has detrimental effects on sperm functions in certain species, affecting viability and motility during capacitation processes .
The synthesis of Novaluron typically involves multiple steps that include the formation of the urea bond between specific aromatic precursors. While detailed proprietary methods are often not disclosed publicly, general synthetic pathways involve:
These methods ensure that the final product meets purity standards necessary for agricultural applications .
Novaluron is primarily utilized as an insecticide in agricultural settings. Its applications include:
Research indicates that Novaluron interacts with various biological systems beyond its target insect populations. For example:
Several compounds share structural or functional similarities with Novaluron. Below is a comparison highlighting their unique features:
Compound Name | Class | Mode of Action | Unique Features |
---|---|---|---|
Diflubenzuron | Benzoylurea | Chitin synthesis inhibitor | One of the first introduced in this class |
Lufenuron | Benzoylurea | Chitin synthesis inhibitor | Used primarily for agricultural pests |
Methoprene | Juvenile hormone mimic | Hormonal regulation | Mimics natural hormones; affects growth stages differently |
Pyriproxyfen | Juvenile hormone mimic | Hormonal regulation | More effective against mosquitoes |
While all these compounds act as insect growth regulators, Novaluron's specific mechanism focusing on chitin synthesis inhibition sets it apart from juvenile hormone mimics like Methoprene and Pyriproxyfen which regulate hormonal pathways rather than directly affecting structural components like chitin .
Novaluron possesses a complex molecular structure with the molecular formula C₁₇H₉ClF₈N₂O₄ and a molecular weight of 492.7 g/mol [1] [2] [3]. The compound is characterized by the systematic name N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide [1] [4]. The structural arrangement consists of a benzoylphenylurea framework containing multiple fluorine substituents that significantly influence its physicochemical properties.
The molecule exhibits one chiral center, making it a racemic compound existing as an equimolar mixture of two enantiomers [2] [5]. The technical material is supplied as a racemate, denoted by the (±) designation in its full chemical name: (±)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea [2] [5]. This stereochemical characteristic is crucial for understanding its biological activity and environmental fate.
The molecular architecture features extensive fluorination, with eight fluorine atoms distributed across the structure [1] [3]. This high degree of fluorination contributes to the compound's remarkable stability and unique physicochemical profile. The structural formula reveals a chlorinated phenyl ring connected through an ether linkage to a highly fluorinated alkyl chain, which is further linked to a difluorobenzoyl urea moiety [1] [5].
Novaluron exists as a crystalline solid under ambient conditions [1] [5]. The pure active ingredient presents as a pale pink to white solid material [1] [5] [6]. This physical appearance is characteristic and serves as an initial identification parameter for quality control purposes. The solid-state nature of novaluron at room temperature is consistent with its molecular weight and intermolecular interactions facilitated by the polar functional groups within the molecule.
The solubility characteristics of novaluron demonstrate marked hydrophobic behavior with selective solubility in organic solvents [1] [5]. Water solubility is extremely limited at 3 μg/L at 20°C under neutral pH conditions [1] [5] [7]. This exceptionally low aqueous solubility reflects the molecule's highly lipophilic nature and extensive fluorination.
Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [1] [5] [7]. In n-heptane, a non-polar solvent, solubility is minimal at 0.00839 g/L [1] [5] [7]. Moderate solubility is observed in xylene (1.88 g/L) and 1,2-dichloroethane (2.85 g/L) [1] [5] [7]. Polar protic solvents show enhanced solubility, with methanol achieving 14.5 g/L [1] [5] [7]. The highest solubility is observed in acetone (198 g/L), followed by ethyl acetate (113 g/L) [1] [5] [7], both of which are polar aprotic solvents capable of favorable interactions with the carbonyl and fluorinated portions of the molecule.
The octanol-water partition coefficient represents a critical parameter for predicting environmental fate and biological activity. Novaluron exhibits a log Kow value of 4.3 at 20-25°C and pH 7.1 [1] [5] [8] [9] [7]. This high partition coefficient indicates strong lipophilic character and suggests significant potential for bioaccumulation in fatty tissues and organic phases [10].
The elevated log Kow value is consistent with the molecule's extensive fluorination and overall hydrophobic character [8] [9]. This property influences the compound's distribution in biological systems and environmental compartments, with preferential partitioning into organic phases and lipid-rich environments.
Novaluron demonstrates extremely low volatility under ambient conditions [1] [5]. The vapor pressure is measured at 1.6 × 10⁻⁵ Pa at 25°C [1] [5] [7], indicating minimal tendency for atmospheric transport through volatilization. This low vapor pressure is attributed to the high molecular weight (492.7 g/mol) and strong intermolecular forces arising from the polar functional groups and halogen interactions within the crystal lattice.
The low volatility profile suggests that atmospheric transport and inhalation exposure risks are minimal under normal use conditions. This characteristic is advantageous for applications requiring persistent contact activity without significant loss through evaporation.
Thermal analysis reveals that novaluron exhibits a well-defined melting point range of 176.5 to 178.0°C [1] [5] [6]. The relatively narrow melting point range indicates good crystalline purity and structural uniformity. Some sources report a slightly broader range of 172-181°C [6] [11], which may reflect different measurement conditions or sample purity levels.
The compound demonstrates thermal stability up to its melting point, with no significant decomposition observed during normal melting [1] [5]. However, specific decomposition temperature data has not been determined in standard evaluations [1] [5]. The thermal stability is enhanced by the extensive fluorination, which generally increases the thermal decomposition threshold of organic compounds.
Mass spectrometry analysis of novaluron provides crucial structural confirmation and fragmentation patterns [1] [12] [13]. Key mass spectral fragments observed include m/z values of 158.0412, 158.0413, 141.0147, and 310.0062, with relative intensities providing fingerprint identification [1]. These fragmentation patterns are consistent with the expected cleavage of the benzoylphenylurea structure under electron impact conditions.
While comprehensive nuclear magnetic resonance and infrared spectroscopic data for novaluron are not extensively documented in the available literature, the compound's structure suggests characteristic absorption bands. The infrared spectrum would be expected to show carbonyl stretching vibrations around 1680-1700 cm⁻¹ characteristic of urea functionality [14] [15], alongside C-F stretching vibrations in the 1000-1400 cm⁻¹ region typical of fluorinated compounds. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, with N-H stretching of the urea group expected in the 3300-3500 cm⁻¹ region [14] [15].
Novaluron exhibits no dissociation behavior under normal environmental conditions [1] [5]. The compound does not function as an acid or base, maintaining its molecular integrity across the environmentally relevant pH range. The predicted pKa value of 8.68±0.46 [6] suggests very weak basic character, but this does not translate to significant dissociation under typical environmental conditions.
The absence of dissociation is consistent with the compound's structural features, which lack readily ionizable functional groups. The urea nitrogen atoms possess limited basicity due to resonance delocalization, and the extensive fluorination further reduces electron density and basicity. This non-dissociating character contributes to the compound's stability and predictable behavior across varying pH conditions.
Table 1. Comprehensive Physical and Chemical Properties of Novaluron
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₉ClF₈N₂O₄ | [1] [2] [3] |
Molecular Weight (g/mol) | 492.7 | [1] [2] [3] |
Physical State | Solid | [1] [5] |
Appearance | Pale pink to white solid | [1] [5] |
Melting Point (°C) | 176.5-178.0 | [1] [5] [6] |
Density (g/cm³) | 1.56-1.66 | [6] [7] |
Refractive Index | 1.513 | [6] [11] |
Vapor Pressure (Pa at 25°C) | 1.6 × 10⁻⁵ | [1] [5] [7] |
Water Solubility (μg/L at 20°C) | 3 | [1] [5] [7] |
Acetone Solubility (g/L at 20°C) | 198 | [1] [5] [7] |
Ethyl Acetate Solubility (g/L at 20°C) | 113 | [1] [5] [7] |
Methanol Solubility (g/L at 20°C) | 14.5 | [1] [5] [7] |
Log Octanol-Water Partition Coefficient | 4.3 | [1] [5] [8] [9] [7] |
Stereochemistry | Racemic mixture (±) | [1] [2] [5] |
Dissociation Properties | Does not dissociate | [1] [5] |
Novaluron synthesis begins with readily available industrial starting materials that provide cost-effective production pathways. The primary starting material is para-nitrophenol (Chemical Abstracts Service number 100-02-7, molecular formula C₆H₅NO₃), which serves as the foundation for the four-step synthetic route [1] [2].
The chlorination step requires concentrated hydrochloric acid (Chemical Abstracts Service number 7647-01-0) and hydrogen peroxide (Chemical Abstracts Service number 7722-84-1) as the oxidizing agent. This combination provides efficient chlorination under controlled conditions while maintaining regioselectivity [1] [3].
The addition reaction utilizes perfluoro-vinyl-perfluoro-methyl ether (Chemical Abstracts Service number 1187-93-5, molecular formula C₃F₆O), a specialized fluorinated reagent that introduces the trifluoromethoxyethoxy substituent essential for novaluron's biological activity [1] [4]. This reagent is often the most expensive component in the synthesis due to its specialized nature and fluorinated structure.
For the reduction step, hydrazine hydrate (85% concentration, Chemical Abstracts Service number 7803-57-8) serves as the reducing agent, offering advantages over traditional metallic reducing agents by producing fewer waste products [1] [5]. The final condensation step employs 2,6-difluorobenzoyl isocyanate (Chemical Abstracts Service number 60731-73-9, molecular formula C₈H₃F₂NO₂), which provides the benzoyl urea functionality characteristic of this insecticide class [1] [6].
The novaluron synthesis follows a four-step sequential pathway, each with distinct mechanistic characteristics and optimal conditions.
Step 1: Chlorination of para-nitrophenol
The initial chlorination proceeds through electrophilic aromatic substitution, where hydrogen peroxide and hydrochloric acid generate chlorine species in situ. Para-nitrophenol is dissolved in concentrated hydrochloric acid, and hydrogen peroxide is added dropwise at 35-40°C over 3-4 hours. The nitro group's electron-withdrawing nature directs chlorination to the ortho position relative to the hydroxyl group, yielding 2-chloro-4-nitrophenol in approximately 80% yield [1].
Step 2: Nucleophilic addition with perfluoro-vinyl-perfluoro-methyl ether
The addition reaction represents a critical step where 2-chloro-4-nitrophenol undergoes nucleophilic addition with perfluoro-vinyl-perfluoro-methyl ether under basic conditions. Inorganic base catalysts such as sodium hydroxide, potassium hydroxide, or sodium carbonate facilitate this transformation. The reaction is conducted in mixed solvent systems comprising benzene-type solvents (benzene, toluene, or xylene) and polar solvents (dimethyl sulfoxide, acetonitrile, or dimethylformamide) at temperatures ranging from -50°C to 50°C [1].
Step 3: Reduction of nitro group
The reduction step employs hydrazine hydrate as a transfer hydrogenation agent in the presence of metal catalysts such as iron trichloride, palladium chloride, or Raney nickel. This approach avoids the use of hydrogen gas and metallic reducing agents like iron powder, significantly reducing waste generation. The reaction proceeds at temperatures from room temperature to reflux conditions in alcoholic solvents, typically completing within 24 hours with yields of 83-85.8% [1] [5].
Step 4: Condensation with 2,6-difluorobenzoyl isocyanate
The final condensation reaction forms the characteristic benzoyl urea linkage through nucleophilic attack of the aniline nitrogen on the isocyanate carbon. This reaction is conducted at low temperatures (-10°C to 20°C) in chlorinated solvents to maintain selectivity and prevent side reactions. The reaction typically completes within 1-10 hours, yielding novaluron as an off-white crystalline solid [1].
The synthesis pathway generates three key intermediate compounds, each with specific properties and purification requirements.
2-Chloro-4-nitrophenol (Chemical Abstracts Service number 619-08-9, molecular formula C₆H₄ClNO₃) represents the first intermediate, appearing as a yellow solid with a melting point of 105-106°C. This compound demonstrates good stability and can be purified through recrystallization from appropriate solvents [1] [7].
2-Chloro-4-nitro-1-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)benzene constitutes the second intermediate, formed through the addition reaction. This yellowish-brown solid incorporates the complex fluorinated side chain that provides novaluron's unique properties. Yields for this step range from 61.4% to 89% depending on reaction conditions and catalyst selection [1].
3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)aniline (Chemical Abstracts Service number 116714-47-7, molecular formula C₉H₆ClF₆NO₂) serves as the immediate precursor to novaluron. This brown solid, obtained after vacuum drying, demonstrates the successful reduction of the nitro group to the corresponding aniline. Typical yields range from 83% to 85.8%, indicating efficient conversion under optimized conditions [1] .
Purification of novaluron and its intermediates requires carefully designed procedures to achieve technical-grade specifications while maintaining cost-effectiveness.
Crude product isolation begins with filtration after precipitation, conducted at room temperature with appropriate agitation to ensure complete separation. This initial step removes the bulk solvent and provides the crude solid for further purification [1].
Washing procedures involve multiple aqueous washes to remove inorganic salts, excess acids, and water-soluble impurities. The washing continues until the aqueous phase reaches neutral pH, indicating complete removal of acidic contaminants [1].
Recrystallization represents the primary purification method, typically employing ethylene dichloride as the recrystallization solvent. The process involves hot dissolution followed by controlled cooling to promote crystal formation and improve product purity. Alternative solvents may be selected based on solubility characteristics and environmental considerations [1].
Vacuum drying removes residual moisture and solvents under controlled conditions, typically at 40-60°C under reduced pressure. This step ensures product stability and prevents decomposition that might occur at higher temperatures [9].
Final purification may include column chromatography using silica gel with appropriate eluent systems when highest purity specifications are required. High-performance liquid chromatography analysis confirms achievement of specification compliance [9] [10].
Industrial production of novaluron employs continuous flow processes designed for large-scale manufacturing while maintaining quality and safety standards. Modern production facilities utilize corrosion-resistant equipment constructed from Hastelloy or polytetrafluoroethylene-lined vessels to handle hydrochloric acid and fluorinated compounds safely [11] [12].
Continuous flow reactors provide superior temperature control, mixing efficiency, and residence time optimization compared to batch processes. These systems enable precise control of reaction parameters and facilitate heat removal during exothermic steps [12].
Raw material handling requires specialized storage and transfer systems for fluorinated reagents and corrosive chemicals. Perfluoro-vinyl-perfluoro-methyl ether storage requires inert atmosphere conditions and specialized materials compatible with fluorinated compounds [4].
Process automation incorporates advanced process control systems with real-time monitoring of temperature, pressure, flow rates, and composition. Statistical process control methods ensure consistent product quality and identify process variations before they affect final product specifications [12].
Solvent recovery systems recycle expensive solvents and reduce waste disposal costs. Distillation columns and membrane separation technologies recover toluene, acetonitrile, and other organic solvents for reuse in subsequent batches [11].
Quality assurance throughout production includes in-process testing, intermediate analysis, and final product certification. Each production batch undergoes comprehensive testing to ensure compliance with registration requirements and customer specifications [13] [14].
Technical novaluron must meet stringent quality specifications to ensure consistent biological activity and regulatory compliance. The minimum active ingredient content specification requires ≥985 grams per kilogram (98.5% purity) as determined by high-performance liquid chromatography analysis [13] [15].
Physical property specifications include a melting point range of 176-179°C, determined using capillary melting point apparatus. The product must appear as a white to off-white crystalline powder with consistent particle size distribution [13] [15].
Impurity limits are strictly controlled, with chlorinated impurities limited to ≤1.0% and related substances restricted to ≤1.0% individually and ≤3.0% total. Heavy metals must not exceed 10 parts per million, ensuring product safety and environmental compliance [13].
Moisture content is maintained at ≤0.5% through Karl Fischer titration, preventing degradation and maintaining product stability during storage. Residual solvents are controlled according to International Council for Harmonisation guidelines, with specific limits for each solvent class [13] [9].
Analytical methods for quality control include ultraviolet, infrared, nuclear magnetic resonance, and mass spectrometry for identity confirmation. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of active ingredient content and related substances [13] [10].
Stability testing under various temperature and humidity conditions ensures product shelf life and storage requirements. Accelerated stability studies predict long-term performance and identify optimal packaging and storage conditions [13].
Environmental Hazard